![molecular formula C12H13NO2 B2759879 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole CAS No. 477867-67-7](/img/structure/B2759879.png)
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “(5-Ethoxy-2-fluoro-3-methylphenyl)boronic acid” is1S/C9H12BFO3/c1-3-14-7-4-6 (2)9 (11)8 (5-7)10 (12)13/h4-5,12-13H,3H2,1-2H3
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One significant application involves the synthesis of novel compounds with potential antimicrobial activities. For instance, derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines have been explored for their antimicrobial properties. Some compounds demonstrated good to moderate activities against test microorganisms, highlighting the role of oxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Reactivity
The oxazole ring has been used as a masked carboxyl group to activate ortho-leaving groups in nucleophilic aromatic substitution reactions. This application is pivotal in creating new pathways for unsymmetrical aryl-aryl coupling, providing a versatile synthon for chemical synthesis (Cram et al., 1987).
Molecular Interactions and Tetrel Bonding
Oxazole derivatives have been studied for their potential in establishing π-hole tetrel bonding interactions. This includes the synthesis and characterization of triazole derivatives that form self-assembled dimers via symmetrically equivalent O⋯π-hole tetrel bonding interactions, providing insights into the nucleophilic/electrophilic nature of certain groups influenced by ring substituents. Such studies are crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Ahmed et al., 2020).
Advanced Organic Synthesis
The aza-Wittig reaction has been utilized for the efficient synthesis of 5-Ethoxyoxazoles and oxazolo[3,2-c]quinazolines, showcasing the versatility of oxazole derivatives in organic synthesis. Such methodologies provide access to a range of compounds with potential applications in pharmaceuticals and materials science (Huang et al., 2009).
Molecular Stabilities and Docking Studies
In the realm of drug discovery, benzimidazole derivatives bearing 1,2,4-triazole, related to oxazole chemistry, have been explored for their anti-cancer properties through molecular docking studies. These studies shed light on the tautomeric properties, conformations, and mechanisms behind their potential anti-cancer activities, emphasizing the importance of oxazole derivatives in medicinal chemistry (Karayel, 2021).
properties
IUPAC Name |
5-ethoxy-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZRGQBBRPPKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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